4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
4-methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-5-7(9(14)15)4-10-8(13-5)6-2-11-12-3-6/h2-4H,1H3,(H,11,12)(H,14,15) |
InChI Key |
IMFQYEOGMGQJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyrimidine-4-carboxylic acid with 1-methyl-4-pyrazole borate pinacol ester under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid can be contextualized by comparing it to analogous pyrimidine-5-carboxylic acid derivatives. Key differences in substituents at the pyrimidine 2-position influence physicochemical properties, synthetic accessibility, and biological interactions.
Table 1: Comparative Analysis of Pyrimidine-5-carboxylic Acid Derivatives
Key Observations:
Synthetic Methods: The target compound is synthesized via microwave-assisted nucleophilic substitution, offering rapid reaction times and moderate yields (~70–80%) . In contrast, trifluoromethyl and aryl-substituted analogs often require transition metal-catalyzed cross-coupling (e.g., Suzuki reactions) , which may involve higher costs and purification challenges.
Trifluoromethyl groups improve metabolic stability and electronegativity, making such analogs suitable for CNS-targeting drugs .
Carboxamide derivatives (e.g., ) demonstrate broader biological activity due to their ability to form hydrogen bonds with enzymes or receptors .
Challenges and Limitations :
Biological Activity
4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Common Name | 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid |
| CAS Number | 1933572-14-5 |
| Molecular Formula | C₉H₈N₄O₂ |
| Molecular Weight | 204.19 g/mol |
The biological activity of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- NCI-H460 (lung cancer)
Table 1 summarizes the cytotoxic effects observed in different studies:
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
The pyrazole moiety is known for its anti-inflammatory properties . Compounds containing this structure have been reported to inhibit pro-inflammatory cytokines, which play a crucial role in chronic inflammatory diseases. The ability of 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid to modulate inflammatory responses makes it a candidate for further research in treating conditions like rheumatoid arthritis and other inflammatory disorders.
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrazole derivatives, including 4-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-5-carboxylic acid, against multiple cancer cell lines. The results indicated significant cytotoxicity with an IC₅₀ value as low as 0.01 µM for MCF7 cells, demonstrating its potential as a chemotherapeutic agent .
- Mechanistic Insights : Further investigations into the mechanisms revealed that the compound might act by inhibiting specific kinases involved in cell cycle regulation, leading to reduced proliferation rates in cancer cells .
- In Vivo Studies : Preliminary in vivo studies suggested that administration of this compound could reduce tumor size in xenograft models, supporting its potential application in cancer therapy .
Q & A
Q. How is the compound’s role in metal-organic frameworks (MOFs) explored for drug delivery?
- Methodological Answer :
Ligand Design : The carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺ or Cu²⁺) in DMF at 80°C .
Porosity Analysis : BET surface area measurements (N₂ adsorption at 77 K) assess MOF capacity for drug loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
